Sodium 2-formylbenzenesulfonate
Overview
Description
Synthesis Analysis
Sodium 2-formylbenzenesulfonate can be synthesized through multiple routes, involving different starting materials and conditions. One notable method includes its formation from benzene derivatives through sulfonation and subsequent reaction with sodium salts. The synthesis of related compounds, such as sodium p-n-dodecylbenzenesulfonate from benzene, demonstrates the versatility and adaptability of methods for producing sulfonate derivatives (Chien & Duncan, 1983).
Molecular Structure Analysis
The molecular structure of sodium 2-formylbenzenesulfonate complexes reveals intriguing characteristics. For instance, a study on a sodium complex crystal with three-dimensional network structures showed that these compounds can form extensive hydrogen bonding and π-π stacking interactions, leading to stable crystalline forms (Chen Yuan-tao, 2010).
Chemical Reactions and Properties
Sodium 2-formylbenzenesulfonate engages in various chemical reactions, contributing to its versatility in synthesis applications. It has been used as a precursor in the synthesis of coordination polymers and luminescent materials. For example, its reaction with aniline led to the formation of sodium-2-((phenylimino)methyl)benzenesulfonate, highlighting its reactivity towards nucleophilic substitution (Deshmukh et al., 2019).
Physical Properties Analysis
The physical properties of sodium 2-formylbenzenesulfonate and its derivatives are crucial for their application in various fields. The compound and its related materials exhibit distinctive solubility, thermal stability, and crystalline structures, which are essential for their use in polymer science and material engineering. For instance, the synthesis and characterization of polymeric anhydrous sodium 2-aminobenzensulfonate revealed a two-dimensional sandwich polymer structure, emphasizing the compound's ability to form diverse and stable crystalline phases (Smith et al., 2004).
Chemical Properties Analysis
The chemical properties of sodium 2-formylbenzenesulfonate, such as reactivity towards various organic and inorganic reagents, play a significant role in its applications. Its use in catalytic oxidation reactions and the formation of coordination polymers illustrates the compound's ability to participate in diverse chemical processes. For example, effective oxidation of benzylic and alkane C-H bonds catalyzed by sodium o-iodobenzenesulfonate showcases its potential in synthetic chemistry (Cui et al., 2011).
Scientific Research Applications
Palladium Complex Formation for Ethylene Polymerization : Sodium 2-formylbenzenesulfonate reacts with aniline and other amines to form sodium-2-((phenylimino)methyl)benzenesulfonate ligands. These ligands, when treated with palladium complexes, result in the formation of complexes like [L2PdMe(Lu)]. These complexes have been used in the polymerization of ethylene to produce polyethylene (Deshmukh et al., 2019).
Synthesis of Sodium Complex Crystals : A study described the synthesis of a novel ligand using sodium 2-formylbenzenesulfonate and 3-thiosemicarbazide. This led to the formation of a sodium complex with a three-dimensional network structure, characterized by hydrogen bonds and π-π stacking (Chen Yuan-tao, 2010).
Surface-Functionalized Mesoporous Silica Nanoparticles : In environmental applications, surface-functionalized mesoporous silica nanoparticles were developed to remove sodium dodecylbenzenesulfonate, a component used in detergents and for radioactive decontamination. The study explored the adsorption dynamics under various conditions (Kim et al., 2019).
Robust Heterogeneous Copper Catalysts : Sodium 2-formylbenzenesulfonate was used in conjunction with sodium lignosulfonate to create a robust catalyst support for copper species. This catalyst showed excellent activity in synthesizing nitrogen-containing heterocycles, demonstrating potential in organic chemistry (Lai et al., 2020).
Micellar Structure Analysis : Studies have investigated the micellar structures of sodium alkylbenzenesulfonates, including sodium dodecylbenzenesulfonate, using techniques like small angle neutron scattering. This research provides insights into the behavior of surfactants in solutions (Caponetti et al., 1987).
Electrospun Mesoporous Silica Nanofibers for Selective Adsorption : Mesoporous silica nanofibers (MSFs) were designed for the efficient and selective adsorption of sodium dodecylbenzenesulfonate from solutions containing radioactive nuclides like Cs ions. The MSFs demonstrated high adsorption ability and selectivity, proving useful in environmental cleanup processes (Noh et al., 2020).
Separation of Polycyclic Aromatic Hydrocarbons : Sodium dodecylbenzenesulfonate was used as an additive in capillary electrophoresis to separate a range of polycyclic aromatic hydrocarbons. This demonstrated its utility in analytical chemistry for separating complex mixtures (Kavran & Erim, 2002).
Safety And Hazards
Sodium 2-formylbenzenesulfonate can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If symptoms persist, seek medical attention .
Relevant Papers
A paper titled “Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide” discusses the use of Sodium 2-formylbenzenesulfonate in the synthesis of other compounds . Another source, a patent titled “Novel method for synthesizing 2-formylbenzenesulfonate”, provides a detailed method for synthesizing the compound .
properties
IUPAC Name |
sodium;2-formylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUQRRLAAPXGT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041643 | |
Record name | Sodium 2-formylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Light beige crystalline powder; [Alfa Aesar MSDS] | |
Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Formylbenzenesulfonic acid sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21376 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Sodium 2-formylbenzenesulfonate | |
CAS RN |
1008-72-6 | |
Record name | Sodium o-formylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-formyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-formylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-formylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM O-FORMYLBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8XH59068 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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